molecular formula C7H10O5 B1230552 3-Ketoheptanedioic acid CAS No. 1608-78-2

3-Ketoheptanedioic acid

Cat. No.: B1230552
CAS No.: 1608-78-2
M. Wt: 174.15 g/mol
InChI Key: IYNRULSFFKEOLT-UHFFFAOYSA-N
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Description

3-Ketoheptanedioic acid (IUPAC name: 3-oxoheptanedioic acid) is a dicarboxylic acid with a seven-carbon backbone, featuring two terminal carboxylic acid groups (-COOH) and a ketone group (-C=O) at the third carbon position. Its structure (HOOC-CH₂-C(=O)-CH₂-CH₂-CH₂-COOH) underscores its dual functionality, enabling participation in diverse chemical reactions, such as decarboxylation and keto-enol tautomerism.

Properties

CAS No.

1608-78-2

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3-oxoheptanedioic acid

InChI

InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12)

InChI Key

IYNRULSFFKEOLT-UHFFFAOYSA-N

SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Other CAS No.

1608-78-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ketoheptanedioic acid can be achieved through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 3-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield 3-Ketoheptanedioic acid. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 3-Ketoheptanedioic acid may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ketoheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-hydroxyheptanedioic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: More oxidized derivatives of 3-Ketoheptanedioic acid.

    Reduction: 3-Hydroxyheptanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ketoheptanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ketoheptanedioic acid involves its interaction with various molecular targets and pathways. The keto group at the third carbon position can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows it to interact with enzymes and other biological molecules, potentially influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Functional Groups and Structural Features

The table below highlights key structural differences between 3-ketoheptanedioic acid and analogous compounds:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Ketoheptanedioic acid 2 × -COOH, 1 × -C=O C₇H₁₀O₅ 174.15 Linear chain with ketone at C3
Acetoacetic acid (3-oxobutanoic acid) 1 × -COOH, 1 × -C=O C₄H₆O₃ 102.09 Shorter chain (4 carbons), single -COOH
3-Hexenedioic acid 2 × -COOH, 1 × C=C C₆H₈O₄ 144.13 Unsaturated (double bond at C3)
3-Hydroxyhexanoic acid 1 × -COOH, 1 × -OH C₆H₁₂O₃ 132.16 Hydroxyl substituent instead of ketone
3-Methyladipic acid 2 × -COOH, 1 × -CH₃ C₇H₁₂O₄ 160.17 Branched six-carbon chain (methyl at C3)
3,3-Dimethylheptanedioic acid 2 × -COOH, 2 × -CH₃ C₉H₁₆O₄ 188.22 Branched seven-carbon chain (two methyl groups)

Key Observations :

  • Chain Length : 3-Ketoheptanedioic acid’s seven-carbon backbone distinguishes it from shorter analogs like acetoacetic acid (4C) and 3-hexenedioic acid (6C).
  • Functional Diversity : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxyl or alkyl-substituted analogs.
  • Branched vs. Linear : Branched derivatives (e.g., 3-methyladipic acid) exhibit lower melting points due to reduced crystallinity compared to linear chains .

Physical and Chemical Properties

  • Solubility: Dicarboxylic acids like 3-ketoheptanedioic acid are highly polar, favoring solubility in polar solvents (e.g., water, ethanol). However, the ketone group may reduce solubility relative to hydroxylated analogs like 3-hydroxyhexanoic acid .
  • Reactivity: The ketone group facilitates keto-enol tautomerism, enabling participation in condensation reactions (e.g., Claisen esterification). This contrasts with 3-hexenedioic acid, where the double bond promotes addition reactions .
  • Thermal Stability : Linear dicarboxylic acids generally exhibit higher melting points than branched analogs. For example, 3,3-dimethylheptanedioic acid (branched) likely has a lower melting point than 3-ketoheptanedioic acid (linear) .

Q & A

Q. Q. How can researchers optimize in vivo dosing regimens for 3-Ketoheptanedioic acid toxicity studies?

  • Methodological Answer :
  • Conduct pharmacokinetic studies to determine bioavailability and half-life in rodent models .
  • Use allometric scaling to extrapolate doses from in vitro IC₅₀ values .
  • Monitor biomarkers (e.g., urinary dicarboxylic acids) to assess metabolic burden .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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